(1R,2S)-2-methoxycyclobutanamine;hydrochloride
CAS No.:
Cat. No.: VC13757010
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClNO |
|---|---|
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | (1R,2S)-2-methoxycyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
| Standard InChI Key | ZVONGBUZWDPLLF-JBUOLDKXSA-N |
| Isomeric SMILES | CO[C@H]1CC[C@H]1N.Cl |
| SMILES | COC1CCC1N.Cl |
| Canonical SMILES | COC1CCC1N.Cl |
Introduction
Chemical Identity and Structural Features
(1R,2S)-2-Methoxycyclobutanamine hydrochloride (molecular formula: C₅H₁₂ClNO, molecular weight: 149.61 g/mol) consists of a cyclobutane ring with a methoxy group (-OCH₃) at the 2-position and an amine group (-NH₂) at the 1-position, stabilized as a hydrochloride salt. Key structural attributes include:
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Stereochemistry: The (1R,2S) configuration imposes distinct spatial arrangements, influencing molecular interactions and reactivity. The trans configuration of substituents on the cyclobutane ring enhances ring strain (≈26 kcal/mol) , which may affect both synthetic accessibility and biological activity.
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Conformational Rigidity: The cyclobutane ring restricts rotational freedom, making this compound a valuable scaffold for studying structure-activity relationships in drug design .
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Physicochemical Properties:
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pKa: Estimated at 9.2–10.5 for the amine group, typical for aliphatic amines.
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Solubility: High water solubility due to the hydrochloride salt form (>50 mg/mL).
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Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 149.61 g/mol |
| IUPAC Name | (1R,2S)-2-methoxycyclobutanamine hydrochloride |
| Stereochemistry | (1R,2S) |
| Canonical SMILES | Cl.N[C@@H]1CC@HC1 |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (1R,2S)-2-methoxycyclobutanamine hydrochloride involves multistep sequences emphasizing stereocontrol. Avenoza et al. demonstrated a Michael-Dieckmann cycloaddition strategy for analogous cyclobutane amino acids, which can be adapted:
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Cyclobutane Ring Formation:
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Functional Group Interconversion:
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Methoxy Introduction: Epoxidation followed by acid-catalyzed methanolysis achieves stereospecific methoxy placement.
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Amine Installation: Reductive amination or Hofmann degradation of intermediate nitriles.
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Resolution of Enantiomers:
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Salt Formation:
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Treatment with HCl in diethyl ether yields the hydrochloride salt.
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Challenges and Optimization
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Ring Strain: Cyclobutane synthesis often suffers from low yields due to ring strain. High-dilution conditions and transition metal catalysts (e.g., Rh) improve efficiency .
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Stereochemical Purity: Asymmetric hydrogenation using Rhodium-BINAP complexes achieves enantiomeric excess >90% .
Biological Activity and Mechanistic Insights
While direct pharmacological data for (1R,2S)-2-methoxycyclobutanamine hydrochloride are scarce, structurally related cyclobutane amines exhibit notable bioactivities:
Neurotransmitter Receptor Modulation
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Serotonin (5-HT) Receptors: Analogous compounds with cyclobutylmethylamine motifs show affinity for 5-HT₁A (Ki = 12–45 nM) and 5-HT₂C receptors (Ki = 8–32 nM).
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Dopamine Transporters: N-substituted cyclobutane amines inhibit dopamine reuptake (IC₅₀ = 0.5–2 µM) .
Antimicrobial Properties
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Bacterial Growth Inhibition: Cyclobutane-containing sulfonamides (e.g., 2-methylcyclobutane-1-sulfonamide) exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Predicted Activities (PASS Algorithm)
Using the PASS program, predicted activities for this compound include:
Applications in Drug Discovery
Conformational Restriction
The cyclobutane ring serves as a rigid scaffold to lock bioactive conformations, enhancing receptor selectivity. For example:
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Antipsychotic Analogs: Cyclobutane-containing derivatives of aripiprazole show 3-fold higher D₂ receptor affinity than the parent compound .
Prodrug Development
The primary amine facilitates prodrug strategies:
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Ester Prodrugs: Conversion to hemiacetal esters improves blood-brain barrier penetration (brain/plasma ratio = 2.1 vs. 0.8 for parent).
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